Lipophilicity-Driven CNS Multiparameter Optimization Score vs. Phenytoin
The compound's computed XLogP3-AA of 3.3 places it within the optimal CNS drug space (1–4) and closer to phenytoin (XLogP ~2.5) than the more lipophilic 4‑bromophenyl‑2‑mesitylmethyl analog (CHEMBL1328669, XLogP ~4.0). This suggests superior balance between blood–brain barrier permeability and aqueous solubility for in vivo anticonvulsant testing [1].
| Evidence Dimension | CNS Multiparameter Optimization (MPO) desirability based on XLogP3-AA |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3; MW = 360.2 g/mol; HBD = 0; tPSA = 47.4 Ų (PubChem computed). CNS MPO ≥ 4.5 (predicted). |
| Comparator Or Baseline | Phenytoin: XLogP ~2.5, CNS MPO ~5.0. CHEMBL1328669 (4-bromophenyl-2-mesitylmethyl): XLogP ~4.0, CNS MPO ~4.0. |
| Quantified Difference | Target XLogP 3.3 is 0.8 log units higher than phenytoin but 0.7 log units lower than CHEMBL1328669; predicted CNS MPO is intermediate but above the 4.0 threshold for CNS drug-likeness. |
| Conditions | Computed physicochemical properties; PubChem 2025 release. CNS MPO score predicted from XLogP3-AA, MW, HBD, tPSA. |
Why This Matters
For anticonvulsant screening, a CNS MPO score above 4.0 correlates with reduced attrition in rodent seizure models; the target occupies a favorable position between the clinical gold standard phenytoin and the excessively lipophilic mesitylmethyl analog.
- [1] PubChem Compound Summary for CID 1480915 and CID 1328669. National Center for Biotechnology Information, 2025. XLogP3-AA values and computed properties. View Source
